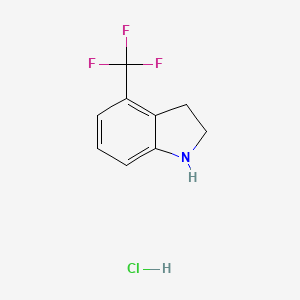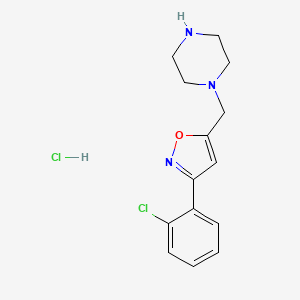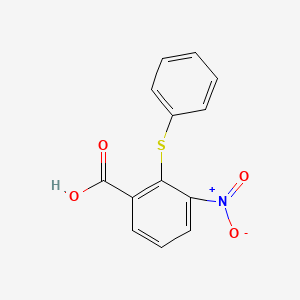![molecular formula C16H13N5O2 B1453534 7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one CAS No. 1158403-10-1](/img/structure/B1453534.png)
7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Vue d'ensemble
Description
The compound “7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of this compound involves the reaction of a pyrazolopyrimidine derivative with 1-chloroethanol and anhydrous potassium hydroxide in ethanol . The reaction is heated under reflux for 12 hours .Applications De Recherche Scientifique
Energetic Materials Development
The triazolo[1,5-a]pyrimidin-8(7H)-one scaffold is structurally similar to [1,2,4]triazolo-based energetic materials. These materials are synthesized for their potential use as secondary explosives due to their excellent insensitivity toward external stimuli and good detonation performance . The presence of a phenyl group in the compound could potentially enhance its stability, making it suitable for applications requiring high thermal stability and low sensitivity to shock and friction.
Cancer Treatment: CDK2 Inhibition
Compounds with a triazolo[1,5-a]pyrimidin-8(7H)-one core have been investigated as novel CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. The compound’s ability to inhibit CDK2 could lead to the development of new anticancer drugs, particularly targeting tumor cells selectively.
Biological Agent Development
The heterocyclic scaffolds present in the compound are conducive to the development of potent biological agents . By amalgamating versatile heterocyclic scaffolds into a single molecular framework, researchers can synthesize new scaffolds with significant biological activity, potentially leading to the discovery of new drugs or therapeutic agents.
Analytical Chemistry: Impurity Quantification
The compound’s structure suggests potential use in analytical chemistry, particularly in the quantification of nitroso impurities in pharmaceuticals . Its unique scaffold could be utilized to develop sensitive and reproducible methods for the detection and quantification of impurities, ensuring drug safety and compliance with regulatory standards.
Luminescent Material Research
Compounds with triazolo[1,5-a]pyrimidin-8(7H)-one cores have been explored for their luminescent properties . These properties could be harnessed in the development of new luminescent materials for various applications, such as bioimaging, sensors, and optoelectronic devices.
Semiconductor Research
The structural features of the compound indicate potential applications in semiconductor research . Its ability to exhibit ambipolar semiconductor properties with charge carrier mobilities suggests its use in the development of new semiconductor materials, which could be used in electronic devices and circuits.
Propriétés
IUPAC Name |
11-(2-hydroxyethyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-9-8-20-7-6-12-13(15(20)23)14(11-4-2-1-3-5-11)21-16(19-12)17-10-18-21/h1-7,10,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCSLEMFLXESBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



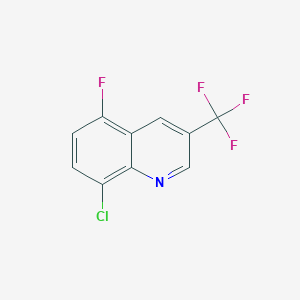
![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)

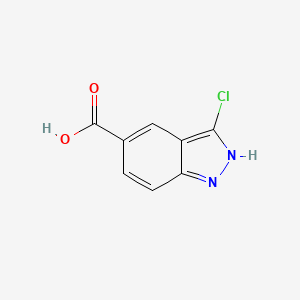




![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)
